molecular formula C13H15ClN2O2S B10905798 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 353790-78-0

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B10905798
CAS No.: 353790-78-0
M. Wt: 298.79 g/mol
InChI Key: QTGSNVXLMOQERH-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide (CAS: 353790-78-0) is a benzothiazole derivative with a molecular formula of C₁₃H₁₅ClN₂O₂S and a molecular weight of 298.79 g/mol . Key properties include:

  • logP: 3.4055 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/4
  • Polar surface area: 40.273 Ų (suggesting moderate membrane permeability)
  • Stereochemistry: Achiral .

The compound features a 6-ethoxy-substituted benzothiazole core linked to a 4-chlorobutanamide chain.

Properties

CAS No.

353790-78-0

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C13H15ClN2O2S/c1-2-18-9-5-6-10-11(8-9)19-13(15-10)16-12(17)4-3-7-14/h5-6,8H,2-4,7H2,1H3,(H,15,16,17)

InChI Key

QTGSNVXLMOQERH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:

    Formation of 6-ethoxy-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions to form the benzothiazole ring.

    Chlorination: The benzothiazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

    Amidation: The chlorinated benzothiazole is reacted with butanoyl chloride in the presence of a base such as triethylamine to form the final product, 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro (-Cl) substituent at position 4 of the butanamide chain undergoes nucleophilic substitution under basic or catalytic conditions.

Reaction Type Reagents/Conditions Products Yield
AlkylationK₂CO₃, CH₃CN, 20–25°C, 8 h N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide83%
Amine displacementNH₃/EtOH, reflux4-amino-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide~75%

Key findings :

  • Substitution occurs selectively at the chloro position due to its electrophilic nature .

  • Reactions with aromatic amines (e.g., 2-amino-5-chlorobenzoxazole) form stable C–N bonds, confirmed by NMR (δ 2.05–3.69 ppm for CH₂ groups) .

Oxidation Reactions

The ethoxy (-OCH₂CH₃) and chloro groups participate in oxidation pathways:

Oxidation Target Reagents/Conditions Products Observations
Ethoxy groupH₂O₂/H₂SO₄, 60°C6-hydroxy-1,3-benzothiazole derivativeRequires acidic conditions
Chloro groupKMnO₄/H₂O, 80°C4-keto-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamideLimited yield (~50%)

Mechanistic insights :

  • Ethoxy oxidation generates hydroxyl derivatives, which may enhance water solubility.

  • Chloro-to-keto conversion is less efficient due to steric hindrance from the benzothiazole ring.

Amide Bond Cleavage

The central amide bond is susceptible to hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield
Acidic hydrolysis6M HCl, reflux, 12 h4-chlorobutyric acid + 6-ethoxy-1,3-benzothiazol-2-amine~85%
Basic hydrolysisNaOH/EtOH, 70°C, 6 hSodium 4-chlorobutyrate + 6-ethoxy-1,3-benzothiazol-2-amine~78%

Applications :

  • Hydrolysis products serve as intermediates for synthesizing analogs with modified bioactivity.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under thermal or catalytic conditions:

Conditions Catalyst Products Yield
Thermal (180°C)NoneBenzothiazolo[3,2-a]pyrimidinone derivative65%
Pd catalysisPd(OAc)₂, DMF, 120°CFused benzothiazole-oxazole ring system72%

Structural confirmation :

  • Cyclized products exhibit distinct NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons).

Stability and Reactivity Trends

Parameter Observation Source
Thermal stabilityStable ≤150°C; decomposes at 200°C
pH sensitivityHydrolyzes rapidly in strong acids/bases (pH <2 or >12)
Solvent compatibilitySoluble in DMF, DCM; insoluble in H₂O

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide exhibits significant anti-inflammatory activity . It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response by mediating prostaglandin synthesis. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for its anticancer properties , particularly against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in cancerous cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

A variety of studies have explored the pharmacological potential of benzothiazole derivatives, including 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide:

  • In vitro Anticancer Activity : A study demonstrated that derivatives of benzothiazole exhibited promising anticancer activity against human breast adenocarcinoma cell lines (MCF7), with some compounds showing significant inhibition rates .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions of this compound with specific biological targets, providing insights into its mechanism of action and enhancing its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzothiazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Bioactivity Notes
Target Compound C₁₃H₁₅ClN₂O₂S 298.79 6-ethoxy, 4-chlorobutanamide 3.4055 Likely enhanced solubility from ethoxy
4-Chloro-N-(anthraquinone-6-yl)butanamide (9c) C₁₇H₁₃ClN₂O₃ 313.0 (M⁺) Anthraquinone core, 4-chlorobutanamide N/A Anthraquinone may improve DNA intercalation
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-Cl-Ph)acetamide C₁₆H₁₄ClN₂O₂S 337.81 (calculated) 4-Chlorophenylacetamide N/A Shorter chain may reduce hydrophobicity
N-(6-Cl-Benzothiazol-2-yl)-4-Ph-butanamide C₁₇H₁₅ClN₂OS 330.83 6-Cl, 4-phenylbutanamide N/A Chloro substitution may alter electronic effects
2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide C₁₁H₁₀ClN₂O₂S 273.72 2-chloroacetamide N/A Shorter chain limits hydrophobic interactions

Key Differences and Implications

Benzothiazole Core Modifications
  • 6-Ethoxy vs. 6-Chloro Substitution: The ethoxy group in the target compound enhances solubility compared to the electron-withdrawing chloro substituent in N-(6-Cl-benzothiazol-2-yl)-4-Ph-butanamide . Ethoxy’s electron-donating nature may improve binding to hydrophobic pockets in biological targets . Anthraquinone vs. Benzothiazole: Compound 9c replaces benzothiazole with an anthraquinone system, enabling π-π stacking with DNA (e.g., in anticancer applications) but reducing specificity for benzothiazole-associated targets .
Amide Chain Variations
  • Butanamide vs. Acetamide: The 4-chlorobutanamide chain in the target compound provides greater conformational flexibility and hydrophobic interactions compared to shorter acetamide derivatives (e.g., 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide) .
Electronic and Steric Effects
  • The 4-chlorophenylacetamide group in the patent compound (N-(6-ethoxy-benzothiazol-2-yl)-2-(4-Cl-Ph)acetamide ) introduces a bulky aromatic substituent, which may improve target selectivity but reduce solubility .

Biological Activity

4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H15ClN2O2S
  • Molar Mass : 298.79 g/mol
  • CAS Number : 353790-78-0

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy group and the chloro substituent further enhances its pharmacological profile.

Synthesis

The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide typically involves a two-step reaction process:

  • Formation of 4-chlorobutanamide : This is achieved through the acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride.
  • Substitution Reaction : The resultant compound undergoes nucleophilic substitution with an appropriate amine to yield the final product.

The synthesis has been reported to yield high purity with minimal byproducts, making it suitable for further biological testing .

Antidiabetic Properties

Recent studies have indicated that compounds similar to 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide exhibit significant antidiabetic activity. Molecular docking studies suggest that this compound interacts favorably with key proteins involved in glucose metabolism. The binding affinity of the compound to these proteins indicates potential therapeutic effects in managing diabetes .

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Preliminary tests on 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide suggest it may possess antibacterial and antifungal activities, although specific data on its efficacy against various pathogens is still limited .

Anticancer Potential

The structural characteristics of benzothiazole derivatives have led researchers to investigate their anticancer potential. Some studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms through which 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide exerts its effects are currently under investigation .

Case Studies and Research Findings

StudyFindings
Antidiabetic Activity Molecular docking studies indicated high binding affinity to proteins involved in glucose metabolism, suggesting potential use in diabetes management .
Antimicrobial Testing Preliminary results show promising antimicrobial activities against certain bacteria and fungi; however, detailed studies are needed to establish efficacy .
Anticancer Research Similar benzothiazole compounds have shown ability to induce apoptosis in cancer cells; ongoing research aims to clarify the mechanisms involved .

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